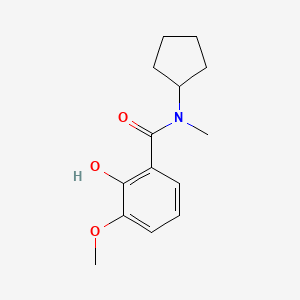
N,1,5-trimethyl-N-phenylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1,5-trimethyl-N-phenylpyrrole-2-carboxamide (TPPC) is a synthetic compound that belongs to the family of pyrrole-2-carboxamides. It has been widely studied for its potential applications in scientific research due to its unique properties. In
Applications De Recherche Scientifique
N,1,5-trimethyl-N-phenylpyrrole-2-carboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, this compound has been shown to have anti-inflammatory and anti-cancer properties. In neuroscience, this compound has been studied for its potential use as a neuroprotective agent and for its ability to modulate neurotransmitter release. In biochemistry, this compound has been used as a tool to study protein-protein interactions.
Mécanisme D'action
The mechanism of action of N,1,5-trimethyl-N-phenylpyrrole-2-carboxamide is not fully understood, but studies suggest that it may act as a modulator of protein-protein interactions. This compound has been shown to bind to a protein called FKBP12, which is involved in the regulation of several cellular processes. By binding to FKBP12, this compound may be able to modulate the activity of other proteins that interact with FKBP12.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects depending on the specific application. In medicinal chemistry, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In neuroscience, this compound has been shown to modulate neurotransmitter release by binding to presynaptic proteins. Additionally, this compound has been shown to have anti-cancer effects by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N,1,5-trimethyl-N-phenylpyrrole-2-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, this compound has been shown to have a wide range of potential applications in various scientific fields. However, one limitation of using this compound is its relatively low potency compared to other compounds with similar properties. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for the study of N,1,5-trimethyl-N-phenylpyrrole-2-carboxamide. One direction is the further exploration of its potential applications in medicinal chemistry, particularly for the treatment of inflammatory and cancerous conditions. Another direction is the investigation of its potential use as a neuroprotective agent and its ability to modulate neurotransmitter release. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use as a tool to study protein-protein interactions.
Méthodes De Synthèse
The synthesis of N,1,5-trimethyl-N-phenylpyrrole-2-carboxamide involves the reaction of 2,5-dimethylpyrrole with phenyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method is relatively simple and efficient, making this compound easily accessible for scientific research.
Propriétés
IUPAC Name |
N,1,5-trimethyl-N-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-9-10-13(15(11)2)14(17)16(3)12-7-5-4-6-8-12/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLXMKGTCAIQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)N(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


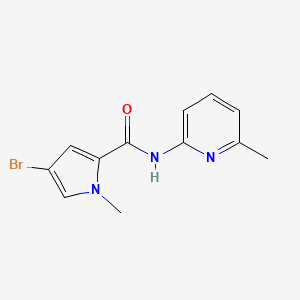
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7504251.png)
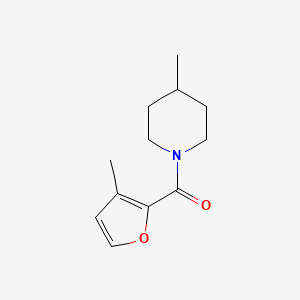
![N-(ethylcarbamoyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7504257.png)

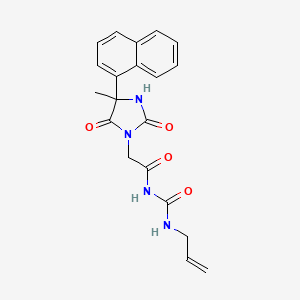
![5,6-dimethyl-2-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7504287.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.7]dodecan-3-yl)-N-(1-naphthalen-2-ylethyl)acetamide](/img/structure/B7504304.png)
![N-carbamoyl-2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-methylbutanamide](/img/structure/B7504308.png)
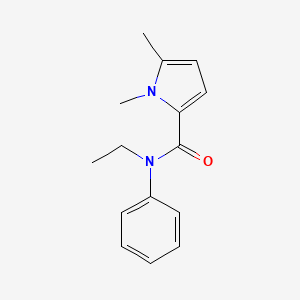
![[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B7504322.png)
